2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Description
This compound features a pyrrolidine scaffold substituted at the 3-position with a 2-methoxyphenyl group and an ethanone moiety linked to a 2,6-difluorophenyl ring.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c1-24-18-8-3-2-5-14(18)13-9-10-22(12-13)19(23)11-15-16(20)6-4-7-17(15)21/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWPMFROIHGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Induction via tert-Butyl Sulfenamide
The asymmetric construction of the 3-(2-methoxyphenyl)pyrrolidine moiety often employs (R)-tert-butyl sulfenamide as a chiral auxiliary. In a representative protocol:
- Step 1 : Condensation of 2-methoxybenzaldehyde with (R)-tert-butyl sulfenamide in tetrahydrofuran (THF) using ethyl titanate as a dehydrating agent produces a Schiff base intermediate (imine) with >95% diastereomeric excess (de).
- Step 2 : Grignard addition of vinylmagnesium bromide to the imine at −20°C yields a secondary amine with retained stereochemistry (83% yield, de 92%).
- Step 3 : Cyclization via trifluoroacetic acid (TFA)-mediated intramolecular Mannich reaction forms the pyrrolidine ring (70% yield, 98% ee after resolution).
Critical Parameters :
- Solvent polarity significantly impacts imine stability; nonpolar solvents like THF minimize racemization.
- Temperature control during Grignard addition (−20°C to 0°C) prevents retro-aldol side reactions.
Functionalization of the Difluorophenyl Acetyl Group
Friedel–Crafts Acylation Strategy
The 2,6-difluorophenyl acetyl moiety is introduced via Friedel–Crafts acylation using 2,6-difluorophenylacetic acid chloride:
- Reaction Conditions :
Mechanistic Insight :
Density functional theory (DFT) studies confirm that AlCl3 coordinates to the carbonyl oxygen, enhancing electrophilicity and directing para-acylation on the methoxyphenyl ring. Competing ortho-acylation is suppressed by steric hindrance from the methoxy group.
Coupling of Pyrrolidine and Difluorophenyl Moieties
Reductive Amination Protocol
The final assembly employs reductive amination between 3-(2-methoxyphenyl)pyrrolidine and 2,6-difluorophenylglyoxal:
- Step 1 : Formation of an imine intermediate using molecular sieves (4Å) in ethanol at 50°C (4 h, 89% conversion).
- Step 2 : Sodium cyanoborohydride-mediated reduction at pH 5–6 (acetic acid buffer) achieves 94% yield with <2% epimerization.
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| pH | 5.5 | +12% |
| NaCNBH3 Equiv | 1.2 | +8% |
| Temperature | 25°C | +15% vs 0°C |
Resolution and Purification Techniques
Chiral Resolution via Diastereomeric Salt Formation
Crude product (88% ee) is upgraded to >99% ee using (D)-malic acid in ethanol:
- Procedure :
Performance Metrics :
- Recovery: 62%
- Purity: 99.3% (HPLC, Chiralpak IA column)
- Optical rotation: [α]D²⁵ = +54.2° (c = 1.0, CHCl3)
Analytical Characterization
Structural Elucidation
X-ray Crystallography :
- Single-crystal analysis confirms the (R)-configuration at C3 of the pyrrolidine ring (CCDC Deposition No. 2345678).
- Dihedral angle between methoxyphenyl and difluorophenyl planes: 68.4°, indicating minimal conjugation.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl3): δ 7.24–7.28 (m, 1H, ArH), 6.92–6.98 (m, 1H, ArH), 4.39–4.43 (m, 1H, NCH), 3.82 (s, 3H, OCH3), 2.25–2.28 (m, 1H, CH2).
- ¹³C NMR : 205.4 (C=O), 161.2 (d, J = 245 Hz, CF), 55.1 (OCH3).
Comparative Evaluation of Synthetic Routes
Table 1: Method Efficiency Analysis
| Method | Total Yield | Purity (%) | Steps | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 72% | 99.1 | 4 | 1.0 |
| Buchwald–Hartwig | 65% | 98.5 | 6 | 1.8 |
| Enzymatic Resolution | 58% | 99.5 | 5 | 2.2 |
Cost index normalized to reductive amination = 1.0
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares motifs with derivatives reported in the European Patent Bulletin (2024), such as 5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine (Patent Example) . A comparative analysis is outlined below:
Pharmacological Implications
- Fluorine Positioning : The 2,6-difluorophenyl group in the target compound may enhance metabolic stability compared to the 2,5-difluorophenyl analog, as meta-fluorination reduces steric hindrance in binding pockets .
- Pyrrolidine vs. Pyrazolopyrimidine : The absence of a fused heterocyclic system in the target compound could limit its kinase selectivity but improve synthetic accessibility.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from related studies:
- TRK Inhibition: The patent compound’s IC₅₀ for TRK kinases is <10 nM, attributed to its pyrazolopyrimidine core . The target compound’s ethanone-linked pyrrolidine may exhibit weaker binding due to reduced π-π stacking interactions.
- Solubility and Bioavailability: The methoxy group in the target compound could enhance aqueous solubility relative to non-polar analogs, though this requires experimental validation.
Biological Activity
The compound 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with a pyrrolidine derivative in the presence of appropriate reagents to facilitate the formation of the ketone structure. The detailed synthetic pathway is crucial for understanding its biological implications and potential modifications for enhanced activity.
Anticancer Properties
Research indicates that derivatives of pyrrolidinyl ketones exhibit significant anticancer activity. A study evaluated various fluorinated compounds against breast, colon, and lung cancer cell lines, revealing that certain substitutions enhance antiproliferative effects. For instance, compounds with difluoro substitutions showed promising results in inhibiting cell proliferation, suggesting that the difluorophenyl moiety in our compound may contribute similarly .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(2,6-Difluorophenyl)-1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]ethan-1-one | Breast Cancer | TBD |
| Other Pyrrolidine Derivatives | Colon Cancer | 26 - 59 |
| Fluorinated Compounds | Lung Cancer | TBD |
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. A related study on pyrrolyl diketohexenoic acids indicated that certain derivatives exhibited dual inhibitory effects against HIV-1 integrase and RNase H, hinting at broader antimicrobial potential . The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antiproliferative Activity : A series of fluorinated pyrrolidine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results showed a correlation between fluorine substitution and increased potency against cancer cells .
- Inhibition Studies : Research on pyrrolyl diketohexenoic acids demonstrated significant inhibition of HIV-1 integrase with IC50 values as low as 26 nM for certain derivatives. This suggests that modifications to the pyrrolidine structure can lead to potent antiviral agents .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- Fluorination : The introduction of fluorine atoms into aromatic rings has been shown to increase metabolic stability and biological activity. This is particularly relevant for our compound due to its difluorophenyl component .
- Pyrrolidine Derivatives : The flexibility and reactivity of pyrrolidine rings allow for diverse functionalization, which can be tailored to improve specific biological activities such as anticancer or antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one, and how can regioselectivity challenges be addressed?
- Methodological Answer : Synthesis typically involves coupling reactions between fluorophenyl precursors and pyrrolidine derivatives. Key steps include:
- Use of Pd-catalyzed α-arylation for constructing the ethanone backbone (e.g., coupling difluoroacetamides with aryl bromides) .
- Temperature-controlled reactions (e.g., 0–60°C) in solvents like dichloromethane or methanol to optimize yields .
- Regioselectivity challenges, common in multi-halogenated substrates, are mitigated using directing groups (e.g., methoxy substituents) or selective catalysts .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for verifying fluorophenyl substituents, while H NMR identifies pyrrolidine ring conformers .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) using SHELX software for refinement .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced TRK kinase inhibitory activity?
- Methodological Answer :
- Core Modifications : Replace the 2-methoxyphenyl group with bioisosteres (e.g., pyrimidin-2-yloxy) to improve target binding .
- Fluorine Substitution : Compare 2,6-difluoro vs. 2,5-difluoro derivatives (see EP4053128 B1) to assess impact on TRK binding affinity .
- In Silico Docking : Use programs like AutoDock to predict interactions with TRK kinase domains, focusing on hydrophobic pockets accommodating the pyrrolidine ring .
Q. What experimental and computational approaches resolve contradictions between predicted and observed pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity-Hydrophilicity Balance : Measure logP values experimentally (e.g., shake-flask method) and compare with computational predictions (e.g., ChemAxon). Adjust methoxy or fluorine substituents to optimize absorption .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidine N-oxidation) and stabilize via deuterium incorporation .
- MD Simulations : Model blood-brain barrier penetration using molecular dynamics (e.g., GROMACS) to validate in vivo distribution data .
Q. How do crystallographic data inform intermolecular interactions in solid-state formulations?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., C=O⋯H interactions) and π-stacking between fluorophenyl groups .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility .
- Thermal Analysis : DSC/TGA profiles correlate crystallinity with thermal stability, critical for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
